molecular formula C23H21FN4O3 B11017700 N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B11017700
M. Wt: 420.4 g/mol
InChI Key: ZSCRQGZQMMYYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide: is a synthetic compound that combines elements from both indole and pyridazine moieties.

  • The indole ring system is a significant heterocyclic structure found in natural products, drugs, and biologically active compounds. It plays a crucial role in cell biology.
  • This compound’s unique structure makes it an interesting candidate for further investigation.
  • Preparation Methods

      Reaction Conditions: Researchers typically employ cyclization reactions, such as Fischer indole synthesis, to construct indole derivatives. Pyridazine formation often involves condensation reactions.

      Industrial Production: Unfortunately, information on large-scale industrial production methods for this specific compound remains scarce.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example

      Major Products: These reactions could yield derivatives with altered functional groups or stereochemistry.

  • Scientific Research Applications

      Biology: Investigating its interactions with biological systems, such as enzyme inhibition or receptor binding.

      Medicine: Potential pharmaceutical applications, including anticancer or antimicrobial properties.

      Industry: If scalable production methods emerge, applications in materials science or fine chemicals may arise.

  • Mechanism of Action

      Targets: We lack specific data on this compound’s molecular targets. it likely interacts with cellular proteins or receptors.

      Pathways: Investigating its effects on signaling pathways (e.g., MAPK, PI3K/Akt) could provide insights.

  • Comparison with Similar Compounds

      Uniqueness: Highlighting its distinct features compared to other indole or pyridazine derivatives would require a comprehensive literature search.

      Similar Compounds: While I don’t have a direct list, related compounds include indomethacin (an indole-based anti-inflammatory drug) and pyridazine-based herbicides.

    Remember that the availability of detailed information on this specific compound might be limited. Researchers continue to explore its properties, applications, and mechanisms.

    Properties

    Molecular Formula

    C23H21FN4O3

    Molecular Weight

    420.4 g/mol

    IUPAC Name

    N-[2-(6-fluoroindol-1-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

    InChI

    InChI=1S/C23H21FN4O3/c1-31-19-6-3-16(4-7-19)20-8-9-23(30)28(26-20)15-22(29)25-11-13-27-12-10-17-2-5-18(24)14-21(17)27/h2-10,12,14H,11,13,15H2,1H3,(H,25,29)

    InChI Key

    ZSCRQGZQMMYYHE-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.